D-Galactose-1-phosphate disodium salt
Overview
Description
D-Galactose-1-phosphate disodium salt: is a chemical compound that plays a crucial role in the metabolism of galactose. It is an intermediate in the Leloir pathway, which is responsible for the conversion of galactose to glucose-1-phosphate. This compound is particularly significant in the study of metabolic disorders such as galactosemia, where its levels are often elevated .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose-1-phosphate disodium salt can be synthesized enzymatically using lactose phosphorylase enzymes. These enzymes catalyze the conversion of lactose to D-galactose-1-phosphate . The reaction typically involves the use of permeabilized Escherichia coli cells, which allow the diffusion of substrates and products across the cell membrane .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of lactose as a starting material. The reaction is carried out in large bioreactors, and the product is purified using techniques such as anion-exchange chromatography and ethanol precipitation .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-1-phosphate disodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of D-galactose-1-phosphate to D-galacturonic acid.
Reduction: The compound can be reduced to form D-galactitol.
Substitution: In the presence of uridyltransferase, D-galactose-1-phosphate reacts with UDP-glucose to form glucose-1-phosphate and UDP-galactose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: The reaction with UDP-glucose is catalyzed by the enzyme uridyltransferase.
Major Products:
Oxidation: D-galacturonic acid
Reduction: D-galactitol
Substitution: Glucose-1-phosphate and UDP-galactose
Scientific Research Applications
D-Galactose-1-phosphate disodium salt has a wide range of applications in scientific research:
Mechanism of Action
D-Galactose-1-phosphate disodium salt exerts its effects through its role in the Leloir pathway of galactose metabolism. The compound is converted to glucose-1-phosphate by the enzyme uridyltransferase, which transfers a uridyl group from UDP-glucose to D-galactose-1-phosphate . This reaction is crucial for the proper utilization of galactose in the body and the prevention of toxic accumulation of galactose-1-phosphate .
Comparison with Similar Compounds
D-Glucose-1-phosphate disodium salt: Similar in structure but involved in glucose metabolism rather than galactose metabolism.
D-Galactose-1-phosphate dipotassium salt: Another salt form of D-galactose-1-phosphate with similar properties and applications.
Uniqueness: D-Galactose-1-phosphate disodium salt is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway. Its study is particularly important in understanding and treating metabolic disorders such as galactosemia .
Properties
IUPAC Name |
disodium;[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWBXYGZXXRX-IOMCPNLXSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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